Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
Overview
Description
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate: is a chemical compound characterized by its bromine and tert-butoxycarbonyl functional groups attached to a thiophene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-3-carboxylate as the core structure.
Bromination: The thiophene ring undergoes bromination at the 5-position using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine (TEA).
Methylation: Finally, the carboxylate group is methylated using methanol (MeOH) and an acid catalyst.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors and automated systems to maintain precise reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in an acidic or neutral medium.
Reduction: LiAlH4, in anhydrous ether.
Substitution: Various nucleophiles (e.g., sodium azide, sodium iodide) in polar aprotic solvents.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-carboxylate derivatives with reduced functional groups.
Substitution: Thiophene derivatives with different substituents at the bromine position.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research explores its potential as a precursor for drug development, particularly in targeting specific diseases. Industry: Its unique properties make it valuable in material science and the development of new chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The exact mechanism depends on the context of its application, such as inhibiting or activating certain pathways.
Comparison with Similar Compounds
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of thiophene.
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)pyridine-3-carboxylate: Similar functional groups but with a pyridine ring.
Uniqueness: The presence of the thiophene ring in Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate provides unique electronic and steric properties compared to its counterparts, influencing its reactivity and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Biological Activity
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS No. 859204-25-4) is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : CHBrN OS
- Molecular Weight : 336.20 g/mol
- Structure : The compound contains a bromine atom at the 5-position of the thiophene ring and a tert-butoxycarbonyl (Boc) amino group, which may influence its biological activity.
Antimicrobial Activity
Thiophene derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Research indicates that compounds with thiophene structures can effectively inhibit the growth of various bacterial strains.
Compound | Activity | Target Organisms |
---|---|---|
This compound | Antibacterial | Gram-positive and Gram-negative bacteria |
Other Thiophene Derivatives | Antifungal | Candida albicans, Staphylococcus aureus |
In a study evaluating the antimicrobial activity of novel thiophene derivatives, it was found that compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Anti-inflammatory Activity
Thiophene derivatives have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways. For example, related compounds have shown potential in reducing inflammation markers in vitro .
Anticancer Activity
The anticancer potential of thiophene derivatives is well-documented. Compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Some thiophene derivatives induce cell cycle arrest at specific phases.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cell lines treated with thiophene-based compounds.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various thiophene derivatives and evaluated their antibacterial activity using the microplate Alamar blue assay (MABA). This compound showed promising results against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .
Case Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that certain thiophene derivatives could significantly reduce pro-inflammatory cytokine production in macrophages. This compound was among those tested, showing a notable decrease in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-6(9(14)16-4)5-7(12)18-8/h5H,1-4H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXKUXMHTVOXIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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